N-benzyl-2-(3-(biphenyl-4-yl)-2-((5-(dimethylamino)pentyl)(methyl)amino)-3,4-dihydroquinazolin-4-yl)acetamide
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Overview
Description
KYS-05090 is a small organic molecule known for its potent analgesic effects. It functions primarily as a blocker of T-type calcium channels, specifically targeting the Cav3.2 subtype. This compound has shown significant potential in reducing both acute and chronic pain, making it a promising candidate for pain management therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KYS-05090 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of KYS-05090 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
KYS-05090 undergoes various chemical reactions, including:
Oxidation: KYS-05090 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KYS-05090 can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
KYS-05090 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study T-type calcium channel blockers.
Biology: Investigated for its effects on cellular signaling pathways involving calcium channels.
Industry: Potential applications in the development of new analgesic drugs and pain management therapies.
Mechanism of Action
KYS-05090 exerts its effects by blocking T-type calcium channels, specifically the Cav3.2 subtype. This blockade reduces calcium influx into neurons, thereby decreasing neuronal excitability and pain signaling. The compound mediates a hyperpolarizing shift in the half-inactivation potential of the Cav3.2 channels, leading to reduced channel activity and subsequent analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Mibefradil: Another T-type calcium channel blocker with similar analgesic properties.
Z944: A selective T-type calcium channel blocker used in pain management research.
TTA-A2: A potent T-type calcium channel blocker with applications in pain and epilepsy research.
Uniqueness of KYS-05090
KYS-05090 is unique due to its high potency and selectivity for the Cav3.2 subtype of T-type calcium channels. This specificity allows for targeted pain relief with potentially fewer side effects compared to less selective compounds .
Properties
Molecular Formula |
C37H43N5O |
---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
N-benzyl-2-[2-[5-(dimethylamino)pentyl-methylamino]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C37H43N5O/c1-40(2)25-13-6-14-26-41(3)37-39-34-20-12-11-19-33(34)35(27-36(43)38-28-29-15-7-4-8-16-29)42(37)32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,38,43) |
InChI Key |
QVXCZTNUVKNCGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCN(C)C1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Synonyms |
KYS 05090 KYS-05090 KYS05090 |
Origin of Product |
United States |
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